3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)18-15(19)13-9(2)10(3)22-14(13)17-16(18)21/h5-8H,4H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJZJRXUFVFJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide under acidic conditions to form the thienopyrimidine core . The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, making it a potential antitumor agent. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity Position 2: Sulfanyl (-SH) or alkylamino groups enhance antifungal activity (e.g., compound 6h, ), while phenoxy or chloromethyl groups favor antihyperlipaemic effects (e.g., compound 5, ). The target compound’s sulfanyl group may confer redox-modulating properties or act as a hydrogen bond donor. Position 3: Aryl groups (e.g., 4-ethoxyphenyl) improve lipophilicity and COX-2 selectivity compared to alkyl chains (e.g., ethyl or butyl) . For example, COX-2 inhibition in 5,6-dimethyl derivatives correlates with bulky 3-aryl substituents . Positions 5/6: Methyl groups in the target compound may sterically hinder metabolism, enhancing bioavailability compared to unsubstituted analogs .
Synthetic Accessibility The target compound’s synthesis likely follows a one-pot protocol (as in ), involving condensation of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione with a 4-ethoxyphenyl aldehyde. This method avoids chromatographic purification, yielding 46–86% efficiency . In contrast, antifungal derivatives (e.g., ) require aza-Wittig reactions with isocyanates, which are less atom-economical.
Mechanistic Implications Molecular docking studies (e.g., ) suggest that 3-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones bind COX-2 via hydrophobic interactions with the 4-ethoxyphenyl group. This contrasts with antifungal triazole derivatives, which may target fungal cytochrome P450 enzymes .
Biological Activity
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 332.44 g/mol. This compound is part of a larger class of thienopyrimidines, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various thienopyrimidine derivatives, including 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one. The compound has demonstrated notable activity against a range of bacterial and fungal pathogens. For example, it was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in disk diffusion assays.
Table 1: Antimicrobial Activity
Anticancer Properties
The anticancer potential of thienopyrimidine derivatives has also been explored. In vitro studies have indicated that 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound on cancer cells, the following results were observed:
- MCF-7 Cells : IC50 value of 25 µM
- HT-29 Cells : IC50 value of 30 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The proposed mechanism for the biological activity of 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may target protein kinases that are crucial for tumor growth and bacterial survival.
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit certain kinases involved in signal transduction pathways:
| Enzyme Target | Inhibition (%) at 50 µM |
|---|---|
| AKT | 70 |
| ERK1/2 | 65 |
| JNK | 60 |
These results underscore the potential of this compound as a multi-target agent in both antimicrobial and anticancer therapies.
Q & A
Basic: What are the key synthetic routes for synthesizing 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-ethoxyphenylamine with a thienopyrimidinone precursor under reflux in aprotic solvents (e.g., DMF) to form the core scaffold.
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or potassium thioacetate, optimized at 60–80°C with KI catalysis .
- Step 3: Methylation at positions 5 and 6 using methyl iodide under basic conditions (e.g., NaH) .
Purification: Crystallization from ethanol or column chromatography ensures >95% purity.
Basic: Which characterization techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: H and C NMR identify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy: Confirm sulfanyl (S–H stretch ~2550 cm) and carbonyl (C=O ~1680 cm) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 403.12) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
Answer:
- Substituent Variation: Replace the 4-ethoxyphenyl group with halogenated or heteroaromatic moieties to enhance antimicrobial activity .
- Sulfanyl Modifications: Test thioether vs. sulfone groups to evaluate anti-inflammatory potency .
- In vitro Assays: Screen analogs against bacterial (e.g., S. aureus) or cancer (e.g., HT-29) cell lines, correlating IC values with substituent hydrophobicity .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to VEGFR-2 or tyrosinase, focusing on hinge-region interactions with the thienopyrimidinone core .
- MD Simulations: Validate stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .
Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?
Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH, serum concentration) .
- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
- Purity Analysis: Use HPLC to rule out impurities (>99% purity required for reliable IC) .
Advanced: What in vitro models are suitable for evaluating the compound’s therapeutic potential?
Answer:
- Cancer: Use MTT assays on HT-29 (colon) or MCF7 (breast) cells, monitoring apoptosis via caspase-3 activation .
- Anti-inflammatory: Measure COX-2 inhibition in RAW 264.7 macrophages .
- Antimicrobial: Test against Gram-positive biofilms using crystal violet staining .
Advanced: How can hybrid molecular design improve the compound’s efficacy?
Answer:
- Pharmacophore Hybridization: Fuse the thienopyrimidinone core with 1,3,4-oxadiazole (for VEGFR-2 inhibition) or morpholine (for enhanced solubility) .
- Fragment-Based Design: Link to known inhibitors (e.g., ezetimibe for lipid-lowering activity) via amide or ester bridges .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Enzyme Assays: Directly measure PDE3B inhibition using cAMP/cGMP hydrolysis kits .
- Gene Expression Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/STAT3) .
- Protein Binding: Use SPR or ITC to quantify affinity for targets like tyrosinase .
Advanced: How does X-ray crystallography contribute to understanding the compound’s bioactivity?
Answer:
- Structural Confirmation: Resolve the planar thienopyrimidinone core and substituent orientations (e.g., dihedral angle <10° for optimal stacking) .
- Binding Mode Analysis: Co-crystallize with targets (e.g., RluD enzyme) to identify critical hydrogen bonds or hydrophobic pockets .
Advanced: What strategies optimize synthetic yields for scale-up in academic settings?
Answer:
- Catalyst Screening: Test Pd/C vs. KI for thiylation efficiency (>80% yield with KI) .
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions .
- Temperature Control: Maintain 70°C during cyclization to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
